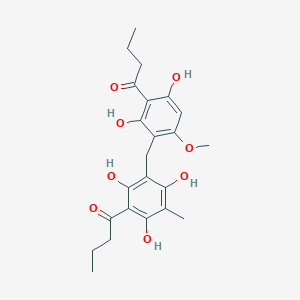
Phloraspine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phloraspine is a natural product that is derived from the bark of the plant Phloretin amide. It has been found to possess various biological activities that make it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of Phloraspine is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. It has also been suggested that it may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Phloraspine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phloraspine has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has also been found to be relatively non-toxic and has low side effects. However, one limitation of Phloraspine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.
Orientations Futures
There are several future directions for research on Phloraspine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify specific pathways that it targets. Additionally, research could be conducted to optimize the synthesis method of Phloraspine and develop new derivatives with enhanced properties.
In conclusion, Phloraspine is a natural product that possesses various biological activities that make it an interesting compound for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential therapeutic agent for various diseases. Future research on Phloraspine should focus on its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
Phloraspine can be synthesized from the bark of the plant Phloretin amide by a process of extraction and purification. The bark is first dried and ground into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then heated and stirred to extract the Phloraspine. The extract is then purified using various techniques such as chromatography or crystallization to obtain pure Phloraspine.
Applications De Recherche Scientifique
Phloraspine has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Phloraspine has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage. These properties make it an interesting compound for scientific research in the fields of cancer research, neuroprotection, and anti-inflammatory research.
Propriétés
Numéro CAS |
1763-14-0 |
|---|---|
Nom du produit |
Phloraspine |
Formule moléculaire |
C23H28O8 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |
Clé InChI |
ZMGUIBLJRFUNEX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Autres numéros CAS |
1763-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



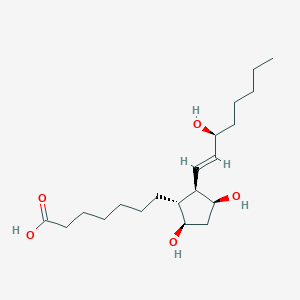

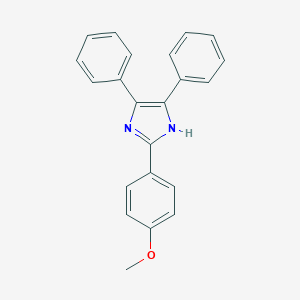
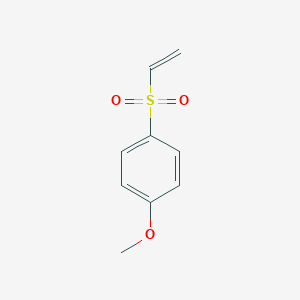
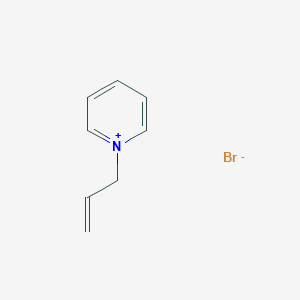
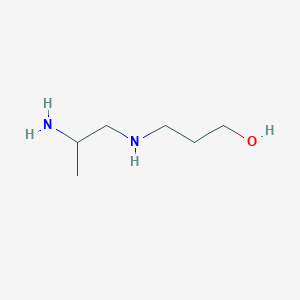
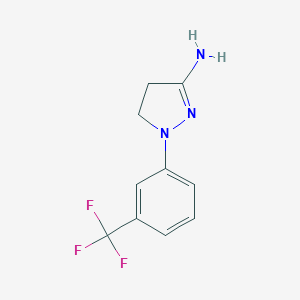
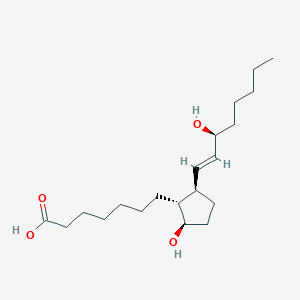
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
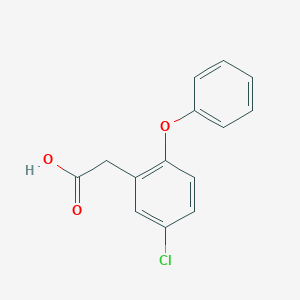
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)
